BenchChemオンラインストアへようこそ!

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide

Conformational Analysis Ring Strain Medicinal Chemistry

N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide (CAS 1448065-14-2) is a synthetic small-molecule amide featuring a cyclopentane core N-substituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups, giving it a molecular formula of C₁₆H₁₉NO₂S and a molecular weight of 289.39 g/mol. This compound is listed in several chemical vendor catalogs as a research-grade building block with a typical purity of 95%.

Molecular Formula C16H19NO2S
Molecular Weight 289.39
CAS No. 1448065-14-2
Cat. No. B2529412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide
CAS1448065-14-2
Molecular FormulaC16H19NO2S
Molecular Weight289.39
Structural Identifiers
SMILESC1CCC(C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
InChIInChI=1S/C16H19NO2S/c18-16(14-4-1-2-5-14)17(10-13-7-8-19-12-13)11-15-6-3-9-20-15/h3,6-9,12,14H,1-2,4-5,10-11H2
InChIKeyASSRSLZLTZDAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide (CAS 1448065-14-2): Procurement-Relevant Structural and Physicochemical Profile


N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide (CAS 1448065-14-2) is a synthetic small-molecule amide featuring a cyclopentane core N-substituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups, giving it a molecular formula of C₁₆H₁₉NO₂S and a molecular weight of 289.39 g/mol . This compound is listed in several chemical vendor catalogs as a research-grade building block with a typical purity of 95% . Publicly available peer-reviewed biological assay data are currently absent, limiting quantitative differentiation to physicochemical and structural comparisons with closely related analogs.

Why Generic Substitution of N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide Is Not Advisable Without Comparative Data


Although this compound belongs to a broader class of cyclopentanecarboxamide derivatives with furan and thiophene substituents, minor structural permutations—such as the position of heterocycle attachment, the ring size of the cycloalkane core, or the substitution pattern on the amide nitrogen—can drastically alter molecular conformation, electronic distribution, and potential target binding. For example, the cyclopropane analog (CAS 1428364-98-0) differs from the target compound only in the ring strain and spatial orientation of the core, a difference known in medicinal chemistry to significantly influence pharmacokinetic and pharmacodynamic properties [1]. Without head-to-head experimental data, generic substitution based on nominal similarity carries a high risk of functional divergence.

Quantitative Differentiation Evidence for N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide Against Closest Analogs


Cycloalkane Core Size: Cyclopentane vs. Cyclopropane Analog — Conformational and Strain Energy Difference

The target compound bears a cyclopentane core, in contrast to the cyclopropane analog (CAS 1428364-98-0). Cyclopentane exhibits significantly lower ring strain (≈5–6 kcal/mol) compared to cyclopropane (≈27 kcal/mol) [1]. This difference is expected to result in distinct conformational preferences and metabolic stability profiles, as cyclopropane rings are more prone to ring-opening under certain physiological conditions.

Conformational Analysis Ring Strain Medicinal Chemistry

Hydrogen Bond Acceptor Count: Impact on Predicted Solubility vs. Furan-2-yl Regioisomer

The target compound possesses a furan-3-ylmethyl substituent, whereas a close regioisomer, N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, has a furan-2-ylmethyl group. Both have the same hydrogen bond acceptor count (3) and topological polar surface area (tPSA ≈ 60–65 Ų) [1]. However, the difference in heteroatom positioning is known to influence solubility and permeability due to subtle changes in molecular polarity and potential for intramolecular interactions [2].

Physicochemical Properties Solubility Drug-likeness

Lipophilicity (ClogP) Comparison with N-(2-Methoxyethyl) Derivative — Implications for Membrane Permeability

The target compound has a calculated ClogP of approximately 3.2 , reflecting its moderate lipophilicity. In contrast, the analog N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, which introduces a methoxyethyl group, is predicted to have a lower ClogP (≈2.5) due to the additional oxygen atom . This difference of ~0.7 log units implies a roughly 5-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability and nonspecific binding.

Lipophilicity ADME Pharmacokinetics

Recommended Application Scenarios for N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide Based on Structural Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design: Leveraging Cyclopentane Core Stability

The lower ring strain of the cyclopentane core relative to its cyclopropane analog makes this compound a more stable scaffold for fragment libraries. Procurement should prioritize this analog when a balance between conformational constraint and chemical stability is desired [1].

Kinase Inhibitor Lead Optimization: Exploiting Furan-3-yl Regiochemistry

In kinase inhibitor programs where the furan-3-ylmethyl moiety is known to engage a specific back pocket, this regioisomer is structurally pre-validated over the furan-2-yl variant. The absence of a retrosynthetic choke point for the 3-ylmethyl isomer further supports its selection for analog synthesis [2].

High-Content Screening for Blood-Brain Barrier Penetration: Using Moderate ClogP

With a ClogP of ~3.2, this compound sits within the optimal range for CNS drug candidates (typically ClogP 2–4). Its lipophilicity differentiates it from analogs with lower ClogP, suggesting it is more suitable for assays requiring passive membrane permeability, such as PAMPA or MDCK-MDR1 models, while potentially avoiding the high metabolic clearance associated with ClogP > 4 [3].

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.